1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloro and methyl group attached to the phenyl ring, along with a formyl group attached to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-3-methylbenzaldehyde with pyrrole in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or toluene. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-methanol.
Substitution: 1-(4-Amino-3-methylphenyl)-1h-pyrrole-2-carbaldehyde.
Scientific Research Applications
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chloro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-methylphenyl methacrylate: A related compound with similar structural features but different functional groups.
4-Chloro-3-methylphenyl acetate: Another related compound with an ester functional group instead of the formyl group.
Uniqueness
1-(4-Chloro-3-methylphenyl)-1h-pyrrole-2-carbaldehyde is unique due to the presence of both the pyrrole ring and the formyl group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10ClNO |
---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO/c1-9-7-10(4-5-12(9)13)14-6-2-3-11(14)8-15/h2-8H,1H3 |
InChI Key |
HPJCNCOEKJDRMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=C2C=O)Cl |
Origin of Product |
United States |
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